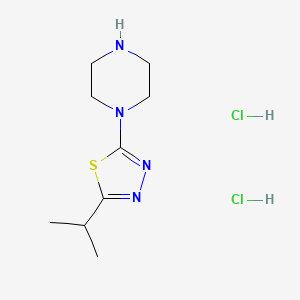

2-Piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They are used as antipsychotic drug substances .

Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis

Analog 7c displayed strong inhibition against PAK4, suggesting that bromine atoms had a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .Chemical Reactions Analysis

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Applications De Recherche Scientifique

Antibacterial Activity

This compound has been studied for its potential in fighting bacterial infections. Derivatives of the piperazin-1-yl-thiadiazole class have shown antibacterial activity against various strains. For instance, some derivatives have demonstrated good activity against Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) of 500 µg/mL .

Antifungal Applications

The structural analogs of this compound have been synthesized as potential antifungal agents . These include cinnoline derivatives that have been evaluated for their antifungal properties, showing promise in this field .

Antitumor Properties

Certain derivatives of piperazin-1-yl-thiadiazole have been explored for their antitumor activities. The modifications in the structure aim to enhance the cytotoxic effects against various cancer cell lines, contributing to the development of new anticancer drugs .

Pharmacological Drug Development

The compound’s derivatives adhere to Lipinski’s rule of five, which predicts good drugability . This makes them suitable candidates for further development into pharmacological drugs, particularly due to their heterocyclic center that is a crucial component of the pharmacophore .

Serotonin and Dopamine Antagonists

These compounds act as serotonin and dopamine antagonists and are used in antipsychotic drug substances. The hybrid structure consisting of thiadiazole and piperazine moieties contributes to this activity, which is significant in the treatment of psychiatric disorders .

Metabolite Studies

Piperazine-based derivatives are also important as metabolites in various drugs. For example, 1-(2-Pyrimidyl)piperazine is a metabolite of buspirone, indicating that similar compounds could be significant in metabolic studies and the development of metabolite-related applications .

Mécanisme D'action

Target of Action

It’s worth noting that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity

Mode of Action

Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances

Safety and Hazards

Propriétés

IUPAC Name |

2-piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S.2ClH/c1-7(2)8-11-12-9(14-8)13-5-3-10-4-6-13;;/h7,10H,3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZDNOLOAQWHES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

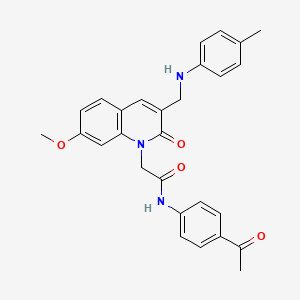

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2930446.png)

![2-(ethylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2930448.png)

![5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2930451.png)

![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)